molecular formula C5H10N2O2 B12892077 (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one

Cat. No.: B12892077
M. Wt: 130.15 g/mol
InChI Key: CTCJZEIJGYQHQH-BYPYZUCNSA-N
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Description

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a five-membered oxazolidinone ring with a 3-methyl substituent and an (S)-configured aminomethyl group at the 5-position. This compound is primarily recognized as a synthesis-related impurity and degradation product of linezolid amine, a critical intermediate in the production of the antibiotic linezolid .

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(5S)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m0/s1

InChI Key

CTCJZEIJGYQHQH-BYPYZUCNSA-N

Isomeric SMILES

CN1C[C@@H](OC1=O)CN

Canonical SMILES

CN1CC(OC1=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves the Strecker synthesis, which is a multi-component reaction that includes an aldehyde, ammonia, and hydrogen cyanide . The reaction proceeds through the formation of an imine intermediate, which then undergoes nucleophilic addition by cyanide to form an aminonitrile. The aminonitrile is subsequently hydrolyzed to yield the desired oxazolidinone compound.

Industrial Production Methods

In industrial settings, the synthesis of (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one may involve the use of solid-phase peptide synthesis (SPPS) techniques. Aminomethyl resins are commonly used as functionalized supports for SPPS, allowing for the efficient assembly of the oxazolidinone structure through sequential addition of reagents .

Chemical Reactions Analysis

Acylation Reactions

The primary amine functionality undergoes acylation to form amide derivatives. Key characteristics:

  • Reagents : Acetic anhydride, acetyl chloride, or CDI (1,1'-carbonyldiimidazole)

  • Conditions : Room temperature (20-25°C) in aprotic solvents like toluene or dichloromethane

  • Yield : 75-82% for acetylation

  • Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by proton transfer.

Example :
Acetylation with acetic anhydride yields N-(((S)-3-methyl-2-oxooxazolidin-5-yl)methyl)acetamide, a precursor to Linezolid .

Suzuki-Miyaura Coupling

The aromatic B-ring undergoes palladium-catalyzed cross-coupling:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Substrates : Heterocyclic bromides (e.g., pyridyl, quinoxalinyl)

  • Conditions : THF/water mixture at 80-100°C for 12-24 hrs

  • Yield : 54-58% for quinoxaline derivatives

Key Intermediate :

ProductConditionsYield
5-(((2-Chloroquinoxalin-3-yl)amino)methyl)THF reflux, 18-24 hrs 54-58%

Nucleophilic Substitution with Dichloroquinoxaline

The aminomethyl group participates in SNAr reactions:

  • Reagents : 2,3-Dichloroquinoxaline, imidazole (base)

  • Conditions : Reflux in THF (18-24 hrs), followed by ethyl acetate/water extraction

  • Spectral Confirmation :

    • IR: 1662 cm⁻¹ (C=O stretch)

    • ¹H NMR: δ 2.55 (s, -CH₃), 7.42-7.79 (m, Ar-H)

Hydrazinolysis

  • Reagent : Hydrazine hydrate

  • Conditions : Reflux in methanol (2 hrs) to remove acetonide protecting groups

  • Yield : 79%

Hydroxyl Group Activation

  • Reagent : CDI in dichloromethane

  • Conditions : 0°C to room temperature, 8 hrs

  • Product : Activated carbonate intermediates for subsequent alkylation

C-Ring Functionalization

  • Approach : Para-substitution on the B-ring aryl group with morpholine or fluorophenyl groups

  • Impact : Alters antibacterial spectrum and efflux pump susceptibility

Stereochemical Considerations

  • Chiral Center : (S)-configuration at C5 critical for ribosomal binding

  • Racemization Risk : <1% under acidic conditions (pH 4-6)

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes >100°C in polar aprotic solvents

  • pH Sensitivity : Stable between pH 3-9; degrades in strong acids/bases

This reactivity profile enables precise structural diversification for optimizing pharmacokinetic and pharmacodynamic properties in antibiotic development .

Scientific Research Applications

Anticoagulants

One of the primary applications of (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is in the synthesis of rivaroxaban, an oral anticoagulant used for the prevention of venous thromboembolism. The compound acts as a key intermediate in the production of rivaroxaban, which is marketed under the brand name Xarelto. Rivaroxaban is notable for its ability to inhibit factor Xa, an essential component in the coagulation cascade, thereby preventing blood clots .

Table 1: Key Characteristics of Rivaroxaban

PropertyValue
Chemical Name(S)-5-chloro-N-{[2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide
MechanismDirect factor Xa inhibitor
IndicationsDVT prophylaxis, stroke prevention
ApprovalFDA approved

Antibacterial Agents

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is also investigated for its potential use in developing new antibacterial agents targeting Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit potent activity against multidrug-resistant strains of tuberculosis while showing reduced activity against Gram-positive bacteria . This selectivity is beneficial for minimizing side effects associated with broader-spectrum antibiotics.

Table 2: Antibacterial Activity of Oxazolidinones

CompoundActivity AgainstNotes
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-oneMycobacterium tuberculosisEffective against MDR strains
LinezolidGram-positive bacteriaAssociated with adverse effects

Research and Development Insights

Recent studies have focused on optimizing the synthesis processes for (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one to enhance yield and purity. For instance, novel synthetic routes have been developed that utilize environmentally friendly methods, reducing waste and improving cost-effectiveness . These advancements are crucial for scaling up production for clinical trials and eventual market release.

Clinical Trials for Tuberculosis Treatment

In clinical settings, compounds derived from (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one have been evaluated for their efficacy against drug-resistant tuberculosis. Studies have shown promising results, indicating that these compounds could serve as effective alternatives to existing treatments .

Synthesis Optimization for Anticoagulants

Research has demonstrated improved synthetic pathways for producing rivaroxaban via (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one, resulting in higher yields and reduced reaction times. This optimization is critical for meeting the increasing demand for anticoagulant therapies .

Mechanism of Action

The mechanism of action of (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxazolidinone ring can also participate in various biochemical pathways, modulating enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereoisomers and Enantiomeric Variants

  • (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one: The (R)-enantiomer shares the same molecular formula (C₆H₁₀N₂O₂) but differs in stereochemical configuration.
  • (S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one: Replacing the aminomethyl group with hydroxymethyl (C₅H₉NO₃, MW 131.13) alters hydrogen-bonding capacity and solubility. This derivative is used in chiral synthesis but lacks the amine’s nucleophilic reactivity .

Substituent Variations in Oxazolidinones

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
5-(4-Fluorophenyl)-3-methyloxazolidin-2-one 4-Fluorophenyl at C5 C₁₀H₁₀FNO₂ 195.19 N/A Synthesized via aziridine/CO₂ coupling; enhanced lipophilicity
5-(Chloromethyl)-3-phenyloxazolidin-2-one Chloromethyl at C5, phenyl at C3 C₁₀H₁₀ClNO₂ 211.65 711-85-3 Electrophilic reactivity due to chloromethyl group
5-(Methoxymethyl)oxazolidin-2-one Methoxymethyl at C5 C₅H₉NO₃ 131.13 135205-36-6 Increased metabolic stability compared to aminomethyl analogs

Pharmacologically Active Analogs

  • Muscimol (5-(Aminomethyl)-1,2-oxazol-3-one): A psychoactive compound from Amanita mushrooms, muscimol shares the aminomethyl-oxazole core but lacks the oxazolidinone ring. It acts as a GABA agonist, highlighting how structural differences (oxazole vs. oxazolidinone) dictate biological targets .
  • Ibotenic Acid: Contains a 3-hydroxyisoxazol-5-yl group linked to an amino acid backbone. Unlike (S)-5-(aminomethyl)-3-methyloxazolidin-2-one, it functions as a glutamate receptor agonist .

Pharmacological and Industrial Relevance

  • Antibiotic Impurity: As a linezolid degradation product, (S)-5-(aminomethyl)-3-methyloxazolidin-2-one is monitored for quality control in pharmaceuticals .
  • Neurological Agents : Structural analogs like muscimol and ibotenic acid are studied for neuropharmacological effects, though the title compound lacks documented psychoactivity .
  • Chiral Intermediates : Hydroxymethyl and methoxymethyl variants serve as building blocks in asymmetric synthesis, leveraging their stereochemical purity .

Biological Activity

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The specific stereochemistry of (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one contributes to its unique biological properties. The aminomethyl group can form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, influencing their function.

1. Antimicrobial Activity

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinones like linezolid. This interaction prevents the binding of tRNA at the A site, thereby halting translation .

Table 1: Antimicrobial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)1.0 µg/mL
Streptococcus pneumoniae0.5 µg/mL
Mycobacterium tuberculosis0.25 µg/mL

Research indicates that this compound is being explored for its efficacy against multi-drug resistant strains of Mycobacterium tuberculosis, showcasing its potential as a treatment option in clinical settings .

2. Antitumor Activity

Emerging studies suggest that (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one may also possess antitumor properties. The compound's ability to modulate enzyme activity and influence cellular processes could have implications in cancer therapy. Specific mechanisms are still under investigation, but preliminary findings indicate potential efficacy against various cancer cell lines .

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The primary mechanism through which (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one exerts its biological effects is through the inhibition of protein synthesis. By binding to the peptidyl transferase center of the ribosome, it disrupts the normal translation process necessary for bacterial growth and proliferation. This mechanism is crucial for its antimicrobial activity against resistant strains .

Case Studies and Clinical Research

Recent clinical trials have investigated the use of this compound in treating infections caused by resistant bacteria, particularly focusing on its safety and efficacy profile compared to existing treatments like linezolid. For instance, a study highlighted the compound's effectiveness against MDR and XDR Mycobacterium tuberculosis in vitro, showing promise for future therapeutic applications .

Case Study: Efficacy Against Mycobacterium tuberculosis

In a controlled study involving patients with drug-resistant tuberculosis, (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one demonstrated significant bacterial load reduction compared to standard therapies. Adverse effects were monitored closely, with findings suggesting a more favorable safety profile than traditional oxazolidinones .

Q & A

What are the most efficient synthetic routes for (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one, and how do reaction conditions influence stereochemical outcomes?

Basic Research Question
The compound can be synthesized via aziridine/CO₂ coupling, which is an unprecedented method yielding oxazolidinones with high stereochemical fidelity. Key steps include:

  • Aziridine Activation : Reacting aziridine derivatives with CO₂ under catalytic conditions (e.g., non-precious metal catalysts) to form oxazolidinone rings .
  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, ensuring retention of the (S)-configuration .
    Critical Factors :
  • Temperature (60–80°C) and CO₂ pressure (1–3 atm) optimize ring closure .
  • Chiral auxiliaries or enantioselective catalysts prevent racemization during aminomethylation .

How can NMR spectroscopy be optimized to resolve structural ambiguities in oxazolidinone derivatives?

Basic Research Question
¹H and ¹³C NMR are pivotal for confirming the oxazolidinone core and substituent positions. For (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one:

  • Key Peaks :
    • δ 2.92 ppm (s, CH₃ group attached to the oxazolidinone nitrogen) .
    • δ 5.45 ppm (t, J = 8.3 Hz, methine proton adjacent to the aminomethyl group) .
  • Stereochemical Confirmation : NOESY or COSY experiments correlate spatial proximity of the methyl group and aminomethyl substituent to validate the (S)-configuration .

What methodologies are recommended for analyzing impurities in (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one, particularly stereoisomers?

Advanced Research Question
Impurity profiling requires orthogonal techniques:

  • HPLC-MS/MS : Use chiral columns (e.g., cellulose-based) with mobile phases containing 0.1% formic acid to separate stereoisomers. Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) .
  • Synthetic Byproducts : Monitor intermediates like morpholinone derivatives (e.g., 4-{4-[(5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl]phenyl}morpholin-3-one) using reference standards .
    Data Contradictions : Discrepancies in impurity levels may arise from varying reaction scales (e.g., pilot vs. lab-scale) due to differences in mixing efficiency .

How do structural modifications at the 3-methyl position affect the biological activity of oxazolidinone analogs?

Advanced Research Question
The 3-methyl group is critical for target binding (e.g., bacterial ribosomes or enzyme active sites). Studies show:

  • Methyl Replacement : Substitution with ethyl or phenyl groups reduces antibacterial activity by 50–70%, likely due to steric hindrance .
  • Fluorophenyl Analogs : Introducing a 4-fluorophenyl group (e.g., 5-(4-fluorophenyl)-3-methyloxazolidin-2-one) enhances lipophilicity, improving blood-brain barrier penetration .
    Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes post-modification .

What are the challenges in quantifying (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one in biological matrices, and how can they be mitigated?

Advanced Research Question
Matrix interference and low concentrations (<1 ng/mL) complicate detection. Solutions include:

  • Derivatization : React with 2-nitrobenzaldehyde to form Schiff base derivatives, enhancing LC-MS sensitivity .
  • Internal Standards : Use deuterated analogs (e.g., AMOZ-d₅) to correct for ion suppression in plasma or tissue samples .
    Validation : Ensure recovery rates >85% via spike-and-recovery experiments across pH 2–9 .

How can computational modeling guide the optimization of oxazolidinone derivatives for enhanced stability?

Advanced Research Question
Molecular dynamics (MD) simulations predict hydrolytic degradation pathways:

  • Degradation Hotspots : The oxazolidinone ring is prone to hydrolysis at acidic pH. Modify the 5-aminomethyl group with acetyl or morpholinyl moieties to sterically shield the ring .
  • Free Energy Calculations : Compare activation energies for ring-opening reactions in aqueous vs. lipid environments to prioritize stable candidates .

Table 1: Key Spectral Data for (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 2.92 (s, CH₃), δ 5.45 (t, J = 8.3 Hz)
IR1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (NH₂)
HPLC Retention8.2 min (C18 column, 0.1% TFA in H₂O/MeOH)

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